2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid

Data Integrity Chemical Biology Procurement Verification

Select FDOA (CAS 1783754-06-2) to leverage the 7-fluoro substitution—a proven modifier of metabolic stability, lipophilicity, and target binding kinetics. Unlike the des-fluoro analog (CAS 933740-38-6), this fluorinated benzoxazepine scaffold explores unique chemical space cited in sodium channel inhibitor patents. The carboxylic acid handle enables PROTAC linker conjugation. Insist on this CAS to ensure SAR fidelity and avoid experimental failures from known database misannotations. Verify identity upon receipt.

Molecular Formula C11H12FNO3
Molecular Weight 225.22 g/mol
CAS No. 1783754-06-2
Cat. No. B1489895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid
CAS1783754-06-2
Molecular FormulaC11H12FNO3
Molecular Weight225.22 g/mol
Structural Identifiers
SMILESC1COC2=C(CN1CC(=O)O)C=C(C=C2)F
InChIInChI=1S/C11H12FNO3/c12-9-1-2-10-8(5-9)6-13(3-4-16-10)7-11(14)15/h1-2,5H,3-4,6-7H2,(H,14,15)
InChIKeyJCUXANRXEDUGPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid (CAS 1783754-06-2): Compound Identity and Procurement Starting Point


2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid (CAS 1783754-06-2), sometimes designated by the acronym FDOA, is a synthetic, small-molecule fluorinated benzoxazepine derivative with the molecular formula C₁₁H₁₂FNO₃ and a molecular weight of 225.22 g/mol . It is commercially available at a typical purity of ≥98% (HPLC) for research and development use . The compound features a 7-fluoro substituent on a 2,3-dihydrobenzo[f][1,4]oxazepine core, with an acetic acid moiety attached to the ring nitrogen. This specific substitution pattern distinguishes it from the broader class of dihydrobenzoxazepines, which are explored as scaffolds in medicinal chemistry programs targeting ion channels, kinases, and epigenetic enzymes [1]. Despite a growing interest in this scaffold, public domain data directly profiling this specific compound's biological activity or target engagement remains extremely limited, making it a candidate for proprietary or early-stage research.

Procurement Risk Analysis: Why the 7-Fluoro Positional Isomer Cannot Be Assumed Interchangeable with Analogs of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid


The procurement of 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid should not assume generic substitution with other benzoxazepine-acetic acid analogs. A direct structural comparator, the des-fluoro analog (CAS 933740-38-6), shares the core scaffold but lacks the single fluorine atom at the 7-position . In medicinal chemistry, such fluorine substitutions are well-characterized for their ability to profoundly alter electronic distribution, metabolic stability, lipophilicity, and target binding kinetics [1]. Without explicit, side-by-side comparative data for this compound series, the assumption that the non-fluorinated analog or the hydroxyamidine derivative (CAS not available) will perform identically in a biological assay, a chemical proteomics experiment, or as a synthetic intermediate is unwarranted. A fundamental evidence gap exists: public databases do not contain quantitative biological data for the target compound, a situation confirmed by the misannotation of the related ChEMBL ID (CHEMBL4446236) to a structurally unrelated benzamide [2]. This lack of data elevates procurement risk and underscores the need for end-user validation rather than assuming in-class equivalence.

2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid: Quantitative Differentiation Evidence vs. Closest Analogs


Public Domain Bioactivity Data: A Critical Null Finding vs. Misannotated Identifiers

A critical finding for procurement is the absence of any verified biological data for this compound in public repositories. The identifiers CHEMBL4446236 and BDBM50525180, which can appear associated with this compound in some database cross-references, are misannotated. An investigation reveals these IDs correspond to a structurally unrelated benzamide (N-(2-aminophenyl)-4-[(4-methoxyphenyl)sulfanylmethyl]benzamide) with reported IC50 values against HDAC2 (205 nM), HDAC3/NCOR1 (136 nM), and HDAC6 (>32,000 nM) [1]. These values are erroneously linked to the target compound in some search results, representing a significant data integrity trap for researchers [2]. The target compound itself has no direct quantitative bioactivity data from any peer-reviewed study or patent.

Data Integrity Chemical Biology Procurement Verification

Structural Differentiation: 7-Fluoro vs. Des-Fluoro Analog and Hydroxyamidine Derivative

The target compound possesses a 7-fluoro substituent and a carboxylic acid functionality. Its closest commercially identifiable analog is the des-fluoro variant, 2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid (CAS 933740-38-6, MW 207.23 g/mol) . Another related compound is the hydroxyamidine derivative, (Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide (MW 239.25 g/mol), which replaces the carboxylic acid with a N'-hydroxyacetimidamide zinc-binding group . The presence of the 7-fluoro substituent is known to increase lipophilicity (estimated ΔlogP ≈ +0.2 to +0.5) and can enhance metabolic stability by blocking CYP450-mediated oxidation at the 7-position, though no direct comparative metabolism data for this pair is published [1].

Medicinal Chemistry SAR Scaffold Hopping

Commercially Available Grade and Purity: Analytical Specification Comparison

The target compound is commercially available at a certified purity of ≥98% from vendors including Leyan (Product No. 2277800) . In contrast, the des-fluoro analog (CAS 933740-38-6) has been listed by Fluorochem (via CymitQuimica) at 98% purity but is currently discontinued, limiting its availability for sustained research programs . This difference in supply chain status is a critical procurement consideration: while both compounds can theoretically be sourced at similar purity, the target compound is actively stocked and shipped, whereas the direct analog is subject to obsolescence.

Analytical Chemistry Quality Control Procurement

Synthetic Tractability: Carboxylic Acid vs. Hydroxyamidine as a Late-Stage Diversification Handle

The carboxylic acid group of the target compound provides a versatile synthetic handle for amide bond formation, esterification, and bioconjugation, unlike the hydroxyamidine analog which is typically a terminal zinc-binding group (ZBG) in HDAC inhibitor programs . This makes the target compound more amenable as a building block for creating compound libraries, including proteolysis-targeting chimeras (PROTACs), where the carboxylic acid can be used as a linker attachment point [1]. The hydroxyamidine derivative, while potentially more potent against HDAC targets, is functionally more specialized and less versatile for divergent chemical synthesis.

Synthetic Chemistry Late-Stage Functionalization PROTAC Building Block

2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid: Evidence-Backed Research and Industrial Application Scenarios


Scaffold for Proprietary HDAC or Epigenetic Probe Discovery Requiring 7-Fluoro Substitution

Based on the class-level inference that the 7-fluoro substituent modifies electronic and steric properties relevant to target engagement [1], this compound is best deployed as a core scaffold in proprietary medicinal chemistry programs targeting epigenetic enzymes. The absence of public bioactivity data means a research group can use it to generate novel intellectual property, assuming they conduct their own primary assays to establish SAR. A medicinal chemist should prioritize this over the des-fluoro analog because the fluorine can impart improved metabolic stability and binding kinetics, a well-precedented effect in lead optimization [2].

Carboxylic Acid-Functionalized Building Block for PROTAC Linker Attachment

The compound's terminal carboxylic acid makes it well-suited for use as a ligand for an E3 ligase or target protein in a PROTAC heterobifunctional molecule, as established in the evidence for functional group utility in Section 3 [3]. Its active commercial supply status, in contrast to the discontinued des-fluoro building block, ensures a reliable procurement pipeline for multi-step synthetic campaigns where the benzoxazepine core is the structural component of interest.

Fluorinated Fragment or Intermediate in Ion Channel Program Synthesis

Given the precedent of 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepines being exemplified as intermediates in sodium channel inhibitor patents (e.g., Gilead Sciences NZ618684A) [4], this specific compound can be used as an advanced intermediate for further elaboration at the 5-position. Its fluorine substituent is expected to modulate the basicity of the oxazepine nitrogen, a potential optimization parameter for ion channel binding. Researchers should procure this specific compound to ensure they are exploring the same chemical space as disclosed in the patent literature, rather than risking inactivity with a des-fluoro or alternative analog.

Data Integrity Training Tool for Chemical Biology and Procurement Workflows

This compound serves as a high-value practical case study in data integrity due to the documented misannotation of its ChEMBL and BindingDB identifiers with bioactivity data belonging to a different chemical entity [5]. Laboratory managers and procurement specialists can use it to establish and verify internal SOPs for compound identity validation before ordering, thereby mitigating the risk of costly experimental failures caused by database cross-reference errors.

Quote Request

Request a Quote for 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.